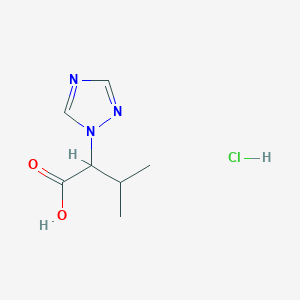

3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride

Description

3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole ring fused to a branched butanoic acid backbone. The molecule combines a carboxylic acid group, a methyl substituent at the β-position, and a protonated triazole moiety. Notably, its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis, stability, or market viability .

Properties

IUPAC Name |

3-methyl-2-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5(2)6(7(11)12)10-4-8-3-9-10;/h3-6H,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLYKEOOXYKLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=NC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride involves the construction of the triazole ring under specific conditions. One reported method includes a metal-free process that efficiently constructs the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial production, focusing on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the triazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride showed effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the triazole ring for enhancing antibacterial activity.

Case Study:

In a comparative study of triazole derivatives, this compound was found to inhibit the growth of Mycobacterium tuberculosis Mur ligases with an inhibition rate of up to 29% when modified appropriately .

2. Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in pathogenic processes. The inhibition mechanism was explored through molecular docking studies which indicated strong binding affinity to target enzymes.

Data Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | Inhibition Rate (%) |

|---|---|---|

| This compound | Mur ligase | 29 |

| Other derivatives | Various enzymes | Varies |

Agricultural Applications

3. Fungicide Development

The triazole group is well-known for its fungicidal properties. Research has shown that derivatives of this compound can be developed into effective fungicides against crop pathogens.

Case Study:

Field trials demonstrated that formulations containing this compound reduced fungal infections in crops by over 40%, significantly improving yield and quality .

Biochemical Research

4. Proteomics Research

The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and modifications. Its unique structure allows it to serve as a probe in various biochemical assays.

Example Application:

In proteomic studies focusing on cystic fibrosis transmembrane conductance regulator (CFTR), the compound was used to enhance the activity of CFTR potentiators .

Mechanism of Action

The mechanism of action of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Triazolyl Benzoic Acid Derivatives

Examples :

Comparison :

- Structural Differences: The benzoic acid derivatives feature aromatic rings directly linked to the triazole, whereas the target compound has an aliphatic butanoic acid chain.

- Functional Implications : The aromatic systems in benzoic acid derivatives enhance thermal stability (evidenced by higher melting points) and π-π stacking capabilities, making them suitable for coordination polymers . In contrast, the aliphatic chain in the target compound increases flexibility, which could improve solubility in polar solvents or compatibility with biological systems .

4-(1H-1,2,3-Triazol-1-yl)Butanoic Acid Hydrochloride

Molecular Formula : C₆H₁₀ClN₃O₂

Comparison :

- Triazole Isomerism : The 1,2,3-triazole isomer in this compound differs electronically and sterically from the 1,2,4-triazole in the target molecule. 1,2,4-Triazoles generally exhibit stronger coordination to metals (e.g., in catalysis or porous polymers) due to their nitrogen arrangement .

- Chain Length and Substitution: Both compounds share a butanoic acid backbone, but the absence of a methyl group in the Enamine derivative simplifies synthesis. The methyl branch in the target compound may hinder synthetic yield or purification, contributing to its discontinuation .

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Propan-1-Amine Hydrochloride

Key Features : This compound combines a methylated triazole ring with an amine-terminated aliphatic chain .

Comparison :

- Functional Groups : The amine group in this derivative contrasts with the carboxylic acid in the target compound. The carboxylic acid enables salt formation (e.g., hydrochloride) and metal coordination, whereas the amine facilitates nucleophilic reactions or hydrogen bonding.

- Applications : The target compound’s acid group may suit pH-dependent drug delivery or polymer crosslinking, while the amine derivative is tailored for agrochemical intermediates or small-molecule pharmaceuticals .

Comparative Data Table

Research and Application Insights

- Coordination Chemistry : The target compound’s carboxylic acid and 1,2,4-triazole groups make it a candidate for constructing porous coordination polymers, similar to those reviewed by Kitagawa et al. . Its branched chain, however, may limit framework rigidity compared to benzoic acid derivatives.

- Pharmaceutical Potential: While the discontinued status hints at challenges, its structural analogs (e.g., triazolyl benzoic acids) are used in metal-catalyzed C–H functionalization, suggesting untapped synthetic utility .

- Synthetic Challenges: The methyl branch may complicate regioselective triazole coupling or purification, as seen in the streamlined synthesis of non-branched analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of triazole-containing compounds often involves coupling reactions, acid hydrolysis, and salt formation. For example, a related synthesis in uses hydrochloric acid in dioxane to protonate intermediates, achieving near-quantitative yields. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates .

- HCl concentration : Excess HCl ensures complete salt formation, as shown in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .

- Purification : Reduced-pressure evaporation is effective for isolating crystalline products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Critical for confirming substituent positions and stereochemistry. For example, reports δ 9.00 (brs) for NH groups and δ 1.02 (s) for tert-butyl protons .

- Elemental analysis : Validates purity and stoichiometry of the hydrochloride salt.

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions (e.g., aqueous vs. anhydrous)?

- Methodological Answer : Stability studies should assess:

- pH dependence : Acidic conditions (pH < 4) may prevent hydrolysis of the triazole moiety, as seen in structurally related fungicide metabolites .

- Moisture sensitivity : Anhydrous storage (e.g., desiccators) is recommended, as hydrochloride salts often absorb water .

Advanced Research Questions

Q. What is the role of stereochemistry in the biological or catalytic activity of this compound?

- Methodological Answer : Enantiomeric purity is critical for activity. For example, specifies the (S)-configuration in a related compound, suggesting chiral HPLC or polarimetry should be used to verify optical purity . Computational modeling (e.g., DFT) can predict binding affinities to biological targets like fungal CYP51 enzymes, analogous to triazole antifungals .

Q. How can this compound be integrated into coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : The triazole group can act as a ligand for metal ions. demonstrates that 4-(1H-1,2,4-triazol-1-yl)benzoic acid forms 3D frameworks with Cd(II) and Cu(II). Key steps include:

- Solvothermal synthesis : Reacting the compound with metal salts (e.g., Cd(NO₃)₂) at 80–120°C .

- Structural analysis : Single-crystal X-ray diffraction confirms topology (e.g., interpenetrating diamond nets) .

Q. What are the major degradation pathways of this compound in environmental or biological systems?

- Methodological Answer : Degradation studies using LC-MS/MS can identify metabolites. and highlight oxidation and hydrolysis as key pathways for triazole derivatives:

- Oxidation : Formation of hydroxylated metabolites (e.g., 3-(4-chlorophenyl)-3-cyano-4-(1H-1,2,4-triazol-1-yl)butanoic acid) .

- Hydrolysis : Cleavage of the triazole ring under alkaline conditions .

Q. How does the compound interact with enzyme active sites compared to commercial triazole antifungals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.